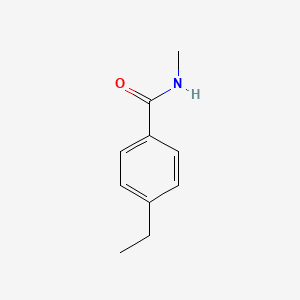

4-Ethyl-N-methylbenzamide

Description

Significance of the Benzamide (B126) Functional Group in Chemical Synthesis and Theoretical Studies

The benzamide functional group, characterized by a benzene (B151609) ring attached to a carboxamide, is a structure of profound importance in chemistry. solubilityofthings.com Its amide bond is a prevalent feature in numerous biologically active molecules and serves as a critical building block in organic synthesis. mdpi.comresearchgate.net The stability, polarity, and conformational characteristics of the amide group make it a reliable and versatile functional group. researchgate.net

In chemical synthesis, benzamides are key intermediates in the production of a wide array of organic compounds, including dyes and plastics. solubilityofthings.com The amide functionality can undergo various chemical transformations, making it a versatile precursor for more complex molecules. chemicalbook.com Furthermore, due to its polar nature, benzamide and its derivatives can act as effective solvents for a range of organic compounds, facilitating various chemical reactions. solubilityofthings.com In medicinal chemistry, the benzamide structure is a common motif in many pharmaceuticals, serving as a foundational component for drugs such as analgesics, anti-inflammatory agents, and anticonvulsants. solubilityofthings.comchemicalbook.compharmaguideline.com

Historical Development and Contemporary Relevance of N-Methylbenzamide Derivatives

The first benzamide was identified in 1833, but the therapeutic potential of its derivatives was not extensively explored until the 20th century. pharmaguideline.com Among these, N-methylbenzamide derivatives have emerged as a particularly significant subclass. These compounds, where a methyl group is attached to the amide nitrogen, are pivotal intermediates in the synthesis of a wide spectrum of active pharmaceutical ingredients (APIs). chemicalbook.com

Contemporary research highlights the diverse applications of N-methylbenzamide derivatives. They have been investigated as potent phosphodiesterase 10A (PDE10A) inhibitors for potential use in treating neurological and psychiatric disorders. nih.gov Additionally, various substituted N-methylbenzamide analogues have been synthesized and evaluated as neurokinin-2 (NK₂) receptor antagonists. nih.govjohnshopkins.edu The structural framework of N-methylbenzamide is also utilized in the design of antitumor agents and other therapeutic compounds. researchgate.net Beyond pharmaceuticals, these derivatives are used in material science to enhance the properties of polymers, contributing to the development of high-performance materials. chemicalbook.com

Scope and Research Trajectories for 4-Ethyl-N-methylbenzamide within Benzamide Analogues

This compound is a specific analogue within the N-methylbenzamide family, distinguished by an ethyl group at the para (4-position) of the benzene ring. Its chemical properties are detailed in the table below.

| Property | Value |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.216 g/mol |

| CAS Number | 60028-85-5 |

| LogP | 1.99950 |

| PSA (Polar Surface Area) | 29.10000 Ų |

| Data sourced from Chemsrc. chemsrc.com |

The synthesis of this compound can be achieved through standard amidation procedures, for instance, by reacting 4-ethylbenzoyl chloride with methylamine (B109427) in the presence of a base. rsc.org

Research on analogues structurally similar to this compound suggests potential trajectories for its investigation. Studies on other N-methylbenzamide derivatives have focused on their biological activity as enzyme inhibitors or receptor antagonists. nih.govnih.gov For example, research into focal adhesion kinase (FAK) inhibitors has utilized the N-methylbenzamide scaffold. mdpi.com The specific 4-ethyl substitution in this compound could modulate its steric and electronic properties, potentially influencing its binding affinity to biological targets. ontosight.ai Therefore, future research may explore its utility in medicinal chemistry as a probe or lead compound in drug discovery programs, or in materials science where its unique structure could be leveraged for developing novel materials. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

60028-85-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-ethyl-N-methylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

QDDXVDKSCWSDHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 4 Ethyl N Methylbenzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, it is possible to map the carbon skeleton and the environment of each proton, confirming the identity and purity of the compound.

The ¹H-NMR spectrum of N-substituted benzamides like 4-Ethyl-N-methylbenzamide provides a wealth of structural information. A key feature of amide chemistry is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the bond partial double-bond character. nih.govmontana.edu This phenomenon, known as amide resonance, has profound consequences on the NMR spectrum.

At room temperature, this rotation is slow on the NMR timescale, leading to the observation of distinct signals for groups attached to the nitrogen, even if they are chemically identical. montana.eduyoutube.com For a compound like N,N-dimethylacetamide, the two N-methyl groups appear as separate singlets because one is cis and the other is trans to the carbonyl oxygen. montana.edu Similarly, in N-methylbenzamides, this restricted rotation can lead to the observation of distinct conformers. nih.govnih.gov

The amide proton (N-H) signal is particularly informative. Its chemical shift is sensitive to solvent and temperature, and it often appears as a broad signal due to quadrupole broadening and exchange processes. researchgate.net In a typical ¹H-NMR spectrum of a secondary amide like N-methylbenzamide, the N-methyl group appears as a doublet (due to coupling with the N-H proton) around 2.95 ppm, and the amide proton itself can be observed as a broad quartet around 6.98 ppm. chemicalbook.com

The aromatic protons of the 4-ethylphenyl group are expected to show a characteristic AA'BB' system, with two doublets in the aromatic region (typically δ 7.2-7.8 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, consistent with their respective neighboring protons.

Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, can be used to determine the energy barrier for rotation around the C-N amide bond. researchgate.net As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals for the different conformers broaden and merge into a single, time-averaged signal. nih.govyoutube.com This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process, providing quantitative insight into the amide bond's dynamics. nih.govnih.gov

Table 1: Representative ¹H-NMR Data for N-Methylbenzamide (Data sourced from a reference spectrum) chemicalbook.com

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.786 | Multiplet | - |

| Aromatic-H | 7.447 | Multiplet | - |

| Aromatic-H | 7.366 | Multiplet | - |

| N-H | 6.98 | Broad Quartet | 4.8 |

| N-CH₃ | 2.952 | Doublet | 4.8 |

This interactive table shows typical chemical shifts for the core N-methylbenzamide structure. The aromatic protons appear as complex multiplets, while the N-H and N-CH₃ protons show characteristic coupling.

The ¹³C-NMR spectrum provides a definitive confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a carbon count and identification of the chemical environment.

For a related compound, N,N-dimethylbenzamide, characteristic signals are observed for the carbonyl carbon (~171.6 ppm), the aromatic carbons (in the ~127-137 ppm range), and the N-methyl carbons (~35.3 and 39.6 ppm, again showing non-equivalence due to slow rotation). rsc.org

In this compound, one would expect to see:

A signal for the carbonyl carbon (C=O) in the downfield region (typically 167-172 ppm).

Signals for the six aromatic carbons. The carbon attached to the ethyl group and the carbon attached to the carbonyl group will have distinct chemical shifts from the others.

A signal for the N-methyl carbon.

Two signals for the ethyl group carbons (-CH₂- and -CH₃).

The chemical shifts are highly predictable and serve as a fingerprint for the molecule's core structure.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Analogues (Based on data from similar structures like ethyl 4-methylbenzoate and N,N-dimethylbenzamide) rsc.orgchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

| Carbonyl (C=O) | 167 - 172 |

| Aromatic C (quaternary, C-CO) | 133 - 137 |

| Aromatic C (quaternary, C-CH₂CH₃) | 144 - 148 |

| Aromatic C-H | 127 - 130 |

| N-CH₃ | 26 - 30 |

| Ethyl -CH₂ | 28 - 30 |

| Ethyl -CH₃ | 14 - 16 |

This interactive table provides an estimated range for the ¹³C chemical shifts in this compound, extrapolated from data on analogous compounds.

For complex molecules or for unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. wikipedia.org These techniques plot correlations between nuclei on a 2D map, resolving overlapping signals that might be ambiguous in 1D spectra. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the N-H proton and the N-methyl protons, confirming their coupling. It would also clearly map the correlations between the -CH₂- and -CH₃ protons of the ethyl group and delineate the coupling network within the aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. wikipedia.org Each cross-peak on the HSQC spectrum corresponds to a C-H bond, linking the proton signal on one axis to the carbon signal on the other. This allows for the direct and unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the two substituted aromatic carbons, by observing their correlations with nearby protons.

Together, these 2D NMR techniques provide a complete and detailed map of the molecular structure, leaving no doubt as to the connectivity of the atoms. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are particularly effective for identifying the presence of specific functional groups, which vibrate at characteristic frequencies.

FT-IR spectroscopy is a rapid and powerful method for identifying key functional groups. The spectrum of an N-substituted benzamide (B126) is characterized by several strong absorption bands. For an analogue, 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, detailed vibrational analysis has been performed. esisresearch.orgresearchgate.netua.pt

Key expected vibrational modes for this compound include:

N-H Stretching: For secondary amides, this appears as a strong band in the region of 3300-3500 cm⁻¹. Its position is sensitive to hydrogen bonding. masterorganicchemistry.com In the FT-IR spectrum of N-methylbenzamide, this band is prominent. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methyl groups) appear just below 3000 cm⁻¹. masterorganicchemistry.com

C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the spectrum of an amide, appearing strongly in the region of 1630-1680 cm⁻¹. Its exact frequency can provide information about conformation and hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is found between 1510-1570 cm⁻¹.

C-N Stretching (Amide III band): This vibration appears in the 1200-1300 cm⁻¹ region.

Table 3: Characteristic FT-IR Bands for Benzamide Analogues (Data compiled from spectra of N-methylbenzamide and 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide) esisresearch.orgnist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C-N Stretch (Amide III) | 1200 - 1300 | Medium |

This interactive table summarizes the key infrared absorption frequencies used to identify the functional groups within the this compound structure.

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment (e.g., C=O stretch), Raman spectroscopy is sensitive to vibrations that involve a change in polarizability. Therefore, symmetric and non-polar bonds often give strong Raman signals.

In the FT-Raman spectrum of the analogue 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, the aromatic ring stretching vibrations are particularly prominent. esisresearch.orgua.pt Key features expected in the FT-Raman spectrum of this compound would include:

Aromatic Ring Vibrations: Strong bands corresponding to the C-C stretching modes of the benzene (B151609) ring are typically observed in the 1580-1610 cm⁻¹ region.

C=O Stretching: The Amide I band is also active in the Raman spectrum, though often with a different intensity profile compared to the IR spectrum.

Aliphatic C-H Modes: C-H bending and stretching modes of the ethyl and methyl groups are also observable.

Skeletal Vibrations: Deformations and breathing modes of the entire molecular skeleton appear at lower frequencies.

The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule, confirming the presence of all key structural motifs. researchgate.net

Surface-Enhanced Raman Scattering (SERS) Studies on Adsorption and Orientation

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed information about the adsorption behavior and orientation of molecules on plasmonic metallic surfaces. For benzamide derivatives, SERS can reveal how these molecules interact with the surface, which is crucial for applications in areas such as sensor development and catalysis.

The SERS spectrum of a molecule is influenced by its proximity and orientation relative to the enhancing substrate, typically nanoparticles of gold or silver. The enhancement of Raman signals is not uniform for all vibrational modes of the molecule. Modes associated with functional groups that are closer to or directly interacting with the surface experience a greater enhancement. This selective enhancement allows for the deduction of the molecule's orientation.

In the case of benzamide analogues, the amide linkage, the aromatic ring, and any substituents can all potentially interact with the metallic surface. For instance, the molecule can adsorb onto the surface through the lone pair of electrons on the oxygen or nitrogen atoms of the amide group, or through the π-electrons of the benzene ring. The observed SERS spectrum will differ depending on the mode of interaction. A significant enhancement of the C=O stretching vibration, for example, would suggest an interaction involving the carbonyl group. Conversely, enhanced ring breathing modes would indicate an interaction through the π-system of the aromatic ring.

Studies on related bioactive hydroxybenzamide derivatives have utilized SERS to evaluate their adsorption and orientation on silver colloids. researchgate.netunimore.it Density Functional Theory (DFT) calculations are often paired with experimental SERS to theoretically validate the observed spectra and to model the interaction between the molecule and the metal surface. researchgate.netunimore.it Such studies have shown that molecules can chemisorb on the metallic surface in a tilted orientation. researchgate.netunimore.it The nature of this interaction, including changes in orientation with varying concentrations, can be elucidated through careful analysis of the SERS spectra. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Potential SERS Enhancement and Interpretation |

| N-H Stretch | 3200-3400 | Moderate enhancement; indicates proximity of the amide N-H group to the surface. |

| C-H Stretch (Aromatic) | 3000-3100 | Weak to moderate enhancement; suggests the aromatic ring is not flat on the surface. |

| C=O Stretch (Amide I) | 1630-1680 | Strong enhancement suggests adsorption via the carbonyl oxygen. |

| N-H Bend (Amide II) | 1510-1570 | Moderate enhancement, coupled with Amide I data, confirms amide group interaction. |

| Ring Breathing Mode | ~1000 | Strong enhancement indicates π-stacking or flat adsorption of the benzene ring. |

| C-N Stretch | 1200-1350 | Moderate enhancement; provides further evidence of amide group interaction. |

This is an interactive data table based on generalized data for benzamide analogues.

Mass Spectrometry for Molecular Weight and Formula Validation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass.

For a compound like this compound, HRMS can be used to confirm its molecular formula, C10H13NO. The calculated exact mass for the protonated molecule [M+H]+ would be compared to the experimentally measured value. A close match between the theoretical and experimental masses provides strong evidence for the proposed elemental composition. This technique is crucial for distinguishing between isomers, which have the same nominal mass but different exact masses if their elemental compositions differ.

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Observed Exact Mass [M+H]⁺ (Da) | Mass Error (ppm) |

| N-methylbenzamide | C8H9NO | 136.0757 | Hypothetical Data | Hypothetical Data |

| N-ethyl-N-methyl-benzamide | C10H13NO | 164.1070 | Hypothetical Data | Hypothetical Data |

| This compound | C10H13NO | 164.1070 | Hypothetical Data | Hypothetical Data |

This is an interactive data table. The calculated exact masses are provided for reference. Observed masses and mass errors are hypothetical as specific experimental data for these compounds was not found in the search results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions.

For N-substituted benzamides, X-ray crystallography can provide invaluable information about their conformational preferences and packing in the solid state. proquest.comnih.govresearchgate.netmdpi.com Studies on various N-substituted benzamides have revealed that the crystal structures are often stabilized by intermolecular hydrogen bonds, typically involving the amide N-H proton and the carbonyl oxygen atom of an adjacent molecule. iucr.org These interactions can lead to the formation of well-defined supramolecular structures, such as dimers or chains. mdpi.com

The dihedral angle between the plane of the aromatic ring and the amide group is another important structural parameter that can be precisely determined by X-ray crystallography. This angle is influenced by both electronic effects and steric hindrance from the substituents.

While the specific crystal structure of this compound has not been reported in the searched literature, the crystallographic data of related N-substituted benzamides can provide insight into the expected structural features. proquest.comnih.govresearchgate.netmdpi.com A hypothetical crystal structure determination for this compound would yield precise data on its crystal system, space group, and unit cell dimensions.

| Parameter | Hypothetical Value for an N-Substituted Benzamide Analogue |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8144 |

| b (Å) | 19.7677 |

| c (Å) | 9.8914 |

| α (°) | 90 |

| β (°) | 117.689 |

| γ (°) | 90 |

| Volume (ų) | 1526.11 |

| Z | 4 |

This is an interactive data table with example data from a related N-substituted amide, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, to illustrate the type of information obtained from an X-ray crystallography experiment. researchgate.net

Chemical Reactivity and Mechanistic Pathways of Benzamide Compounds

Hydrolytic Stability and Reaction Mechanisms

Amides are generally the least reactive of the carboxylic acid derivatives due to resonance stabilization. youtube.comchemistrysteps.com However, under forcing conditions such as the use of strong acids or bases with heating, they can be hydrolyzed. youtube.com The stability and hydrolysis mechanisms are significantly influenced by the substitution on both the aromatic ring and the amide nitrogen.

The alkaline hydrolysis of benzamides, including N-methylated derivatives, proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.comacs.org The reaction is typically initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. chemistrysteps.com This is a challenging step because the conjugate base of an amine is a poor leaving group. chemistrysteps.com

The accepted mechanism involves two key steps:

Formation of a Tetrahedral Intermediate: The hydroxide ion adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral, negatively charged intermediate. chemistrysteps.comacs.org

Breakdown of the Intermediate: This step is generally considered rate-limiting. The tetrahedral intermediate can collapse by expelling either the hydroxide ion (reforming the starting material) or the amide group. In basic conditions, the amide is expelled as a strongly basic anion (e.g., CH₃NH⁻ for N-methylbenzamide), which is an extremely unfavorable process. chemistrysteps.comstackexchange.com

The general pathway for the base-catalyzed hydrolysis of an N-alkylbenzamide is illustrated below:

R-C(=O)NHR' + OH⁻ ⇌ R-C(O⁻)(OH)NHR' → R-C(=O)OH + R'NH⁻ → R-COO⁻ + R'NH₂

In acid-catalyzed hydrolysis , the initial step is the protonation of the amide. While both the carbonyl oxygen and the amide nitrogen are potential sites for protonation, the oxygen is generally the more basic site, leading to a resonance-stabilized cation. researchgate.net This O-protonation enhances the electrophilicity of the carbonyl carbon, facilitating attack by a weak nucleophile like water. Subsequent proton transfers are required to convert the hydroxyl group of the tetrahedral intermediate into a good leaving group (H₂O) and to transform the amine moiety into a neutral leaving group (ammonia or an amine). youtube.comresearchgate.net In strongly acidic media, a second, concerted proton transfer can occur, leading to the formation of an acylium ion. researchgate.net

In base-catalyzed hydrolysis , proton transfers become critical during the breakdown of the tetrahedral intermediate. For primary and secondary amides, the intermediate possesses an N-H proton. The breakdown of this intermediate can be facilitated by proton transfer events. Studies on the hydrolysis of certain amides have shown that the rate-determining step can be a diffusion-controlled proton transfer involving an external general acid-base catalyst. rsc.org The solvent can also play a direct role in catalysis through proton transfer bridges in the transition state. acs.org For the hydrolysis of N-methylbenzamide, the partitioning of the tetrahedral intermediate is influenced by the solvent, as indicated by solvent isotope effects. researchgate.net

Reactions with Reducing and Oxidizing Agents

The benzamide (B126) functional group exhibits distinct reactivity towards reducing and oxidizing agents.

Mechanism with LiAlH₄: The reaction begins with the addition of a hydride ion to the carbonyl carbon. The resulting intermediate then coordinates to the aluminum, making the oxygen a good leaving group. Subsequent elimination and a second hydride addition to the resulting iminium ion yield the amine product. masterorganicchemistry.comyoutube.com

Other reducing agents can also be employed. For instance, certain catalytic systems using pinacolborane can reduce a variety of substituted benzamides to their corresponding benzylamine (B48309) hydrochlorides in good yields. rsc.org

Reactions with Oxidizing Agents: The amide functional group itself is relatively stable towards oxidation. When other oxidizable sites are present in the molecule, they tend to react preferentially. For example, in the persulphate oxidation of o-benzylbenzamide, the initial oxidation occurs at the benzylic carbon, not the amide group. rsc.org Similarly, the oxidation of benzylamines is a common method to synthesize benzamides, highlighting the stability of the product amide under these oxidative conditions. acs.orgrsc.org This suggests that the core structure of 4-Ethyl-N-methylbenzamide would be robust against many oxidizing agents, with potential reactivity at the ethyl group's benzylic position under more forcing conditions.

Substituent Effects on Reaction Kinetics and Regioselectivity

Substituents on the aromatic ring and on the amide nitrogen significantly influence the reactivity of benzamides by altering the electronic properties of the carbonyl group and the stability of intermediates and transition states. These effects are often quantified using Hammett substituent constants (σ). publish.csiro.aunih.govdalalinstitute.com

For base-catalyzed hydrolysis , the reaction is accelerated by electron-withdrawing substituents on the aromatic ring (e.g., -NO₂, -Cl). researchgate.net These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Conversely, electron-donating substituents (e.g., -CH₃, -OCH₃, and the -CH₂CH₃ group in this compound) retard the rate of hydrolysis by decreasing the carbonyl carbon's positive charge. researchgate.net The reaction constant (ρ) for this type of reaction is positive, indicating that it is facilitated by electron withdrawal from the reaction center. publish.csiro.au

For acid-catalyzed hydrolysis , the situation is more complex, but electron-withdrawing groups have also been found to accelerate the rate in concentrated acid solutions. researchgate.net

The substitution on the nitrogen atom also plays a critical role. In acid hydrolysis, the order of reactivity for N-methyl substitution is often primary > tertiary > secondary. researchgate.net The N-methyl group in this compound influences the steric environment around the carbonyl group and the basicity of the nitrogen atom.

The table below summarizes the effect of various substituents on the rate of base-catalyzed hydrolysis of benzamides.

| Substituent (at para-position) | Hammett Constant (σₚ) | Effect on Hydrolysis Rate |

| -OCH₃ | -0.27 | Decreases |

| -CH₂CH₃ (Ethyl) | -0.15 | Decreases |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Increases |

| -NO₂ | +0.78 | Increases |

Data sourced from principles described in the literature. dalalinstitute.com

The 4-ethyl group, being an electron-donating group, is expected to decrease the rate of base-catalyzed hydrolysis of N-methylbenzamide compared to the unsubstituted analog.

Applications of Benzamides in Advanced Organic Synthesis and Materials Science

Supramolecular Chemistry and Self Assembly of Benzamide Structures

Design and Analysis of Hydrogen Bonding Networks

Hydrogen bonding is a cornerstone of molecular self-assembly, providing directionality and strength to supramolecular architectures. The nature and pattern of these bonds are profoundly influenced by the substitution on the benzamide (B126) core.

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Patterns

In primary and secondary benzamides, which possess N-H protons, the formation of strong N-H···O hydrogen bonds is a dominant feature, leading to predictable supramolecular synthons such as dimers and catemers (chains). For instance, the crystal structure of N-(4-methylphenyl)benzamide reveals that molecules are linked into chains along the b-axis direction by N—H⋯O hydrogen bonds. morressier.com

However, 4-Ethyl-N-methylbenzamide is a tertiary amide, lacking an N-H proton. This fundamental structural difference precludes the formation of classical N-H···O hydrogen bonds, which are the primary driving force for self-assembly in many other benzamides. Consequently, the supramolecular assembly of this compound is governed by a network of weaker intermolecular interactions. In the absence of strong hydrogen bond donors, C-H···O interactions are expected to play a significant role in the crystal packing. The ethyl and methyl groups on the nitrogen atom, as well as the ethyl group and aromatic protons on the benzene (B151609) ring, can all act as weak hydrogen bond donors to the carbonyl oxygen atom of a neighboring molecule.

While no specific crystal structure data for this compound is publicly available, analysis of related tertiary aromatic amides suggests that C-H···O interactions are a common feature in their solid-state structures. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.

Understanding the Role of N-H···O, N-H···N, and N-H···π Interactions in Molecular Recognition

As established, direct N-H···O and N-H···N interactions are not possible for this compound. The discussion of these interactions is therefore centered on their importance in the broader context of benzamide chemistry and serves as a point of comparison.

N-H···O Interactions: In primary and secondary amides, these are the most prevalent and robust interactions, often forming centrosymmetric dimers or one-dimensional chains. The geometry and strength of these bonds are well-characterized and are fundamental to the crystal engineering of these compounds. scienceready.com.au

N-H···N Interactions: These are less common in simple benzamides but can occur in systems where a suitable nitrogen acceptor is present, for instance, in cocrystals with nitrogen-containing heterocycles.

N-H···π Interactions: These interactions involve the N-H group acting as a hydrogen bond donor to the electron-rich π-system of an aromatic ring. Spectroscopic and theoretical studies have investigated these interactions in complexes of N-monosubstituted benzamides with benzene. researchgate.net

For this compound, the focus shifts to other non-covalent forces. The presence of the aromatic ring allows for π-π stacking interactions . Depending on the packing arrangement, these can manifest as face-to-face or offset stacking, contributing significantly to the cohesive energy of the crystal. The interplay between C-H···O interactions and π-π stacking will ultimately define the three-dimensional architecture of the solid state.

Coordination Chemistry in Supramolecular Assemblies

The carbonyl oxygen of the benzamide group is a Lewis basic site and can coordinate to metal centers, making benzamides versatile ligands in coordination chemistry.

Benzamide Ligands in Organometallic Complexes

The coordination of benzamides to transition metals typically occurs through the carbonyl oxygen atom. This interaction can influence the electronic properties of both the metal center and the ligand. While there is extensive literature on the coordination chemistry of primary and secondary amides, the use of tertiary benzamides like this compound as ligands is less common but equally significant.

The absence of the N-H proton in tertiary amides can be advantageous in certain catalytic applications, as it prevents potential side reactions such as deprotonation. The electronic properties of the benzamide ligand can be tuned by the substituents on the aromatic ring. In this compound, the ethyl group at the 4-position is an electron-donating group, which increases the electron density on the carbonyl oxygen, potentially enhancing its coordinating ability. Studies on the lithiation of tertiary aromatic amides have demonstrated the directing effect of the amide group in organometallic reactions. nih.gov

Construction of Extended Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. The introduction of functional groups onto the organic linkers is a key strategy for tuning the properties of MOFs. Amide-functionalized linkers have been employed to introduce hydrogen-bonding sites, which can enhance gas storage and separation properties. researchgate.netrsc.org

While primary and secondary amides are often used to impart hydrogen-bonding capabilities, a tertiary benzamide derivative like this compound could be incorporated into a larger linker structure. In such a scenario, it would act as a monodentate ligand through its carbonyl oxygen. The ethyl and methyl substituents on the nitrogen would project into the pores of the framework, influencing the size, shape, and chemical environment of the cavities. The design of MOFs using functionalized linkers is a highly active area of research, and the specific properties of this compound could be exploited to create materials with tailored functionalities. nih.gov

Crystal Engineering Principles for Controlled Solid-State Architectures

Crystal engineering aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. For this compound, the principles of crystal engineering would focus on the interplay of weak interactions to guide the self-assembly process.

The absence of strong N-H···O hydrogen bonds makes the prediction of the crystal structure of this compound more challenging than for its primary and secondary analogues. The final solid-state architecture will be a delicate balance between several competing interactions:

C-H···O Interactions: As mentioned, these are likely to be the most significant directional interactions. The formation of networks of these weak hydrogen bonds will be a key factor in the crystal packing.

π-π Stacking: The aromatic rings will tend to stack to maximize favorable quadrupole interactions. The geometry of this stacking (e.g., parallel-displaced, T-shaped) will be influenced by the steric demands of the substituents.

By systematically modifying the substituents on the benzamide core, it is possible to tune these interactions and thereby control the resulting solid-state architecture. For example, changing the size of the alkyl groups on the nitrogen or at the 4-position would alter the steric hindrance and the potential for C-H···O interactions, likely leading to different packing motifs. This approach is central to the rational design of molecular crystals with specific physical and chemical properties.

Below is a table summarizing the key structural features and interactions discussed in relation to this compound and its analogues.

| Feature | Primary/Secondary Benzamides (e.g., N-(4-Methylphenyl)benzamide) | Tertiary Benzamide (this compound) |

| Primary H-Bond Donor | N-H group | None |

| Dominant Interaction | N-H···O hydrogen bonds | C-H···O interactions, π-π stacking |

| Common Supramolecular Synthons | Dimers, Catemers (Chains) | More complex networks based on weak interactions |

| Coordination to Metals | Via carbonyl oxygen; N-H can be involved in secondary interactions or deprotonation | Via carbonyl oxygen |

| Role in MOFs | Can introduce strong hydrogen-bonding sites | Can modify pore environment and act as a coordinating site |

Structure Activity Relationship Sar Studies in Benzamide Research

Systematic Investigation of Substituent Effects on Biological Activity

The systematic modification of the benzamide (B126) scaffold has revealed that the nature and position of substituents on both the aromatic ring and the amide nitrogen significantly impact biological activity. These substitutions can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.

For instance, in the context of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, the introduction of electronegative substituents in the para-position of the benzamide ring was found to increase potency for the metabotropic glutamate-5 receptor. acs.org Conversely, alkyl groups in the 3- or 4-positions of the benzamide also led to a significant increase in activity. acs.org This suggests that the 4-ethyl group in 4-Ethyl-N-methylbenzamide could potentially contribute favorably to its biological activity, although the specific context of the target is crucial.

Furthermore, substitutions on the amide nitrogen play a critical role. The N-methyl group in this compound is a small, lipophilic group that can influence the compound's ability to cross biological membranes and its binding orientation within a receptor or enzyme active site. Research on N-[(2-pyrrolidinyl)methyl]-substituted benzamides has shown that substituents on the amide nitrogen can affect the molecule's apparent lipophilicity and conformation. nih.gov

Mechanisms of Enzyme Inhibition and Receptor Binding

Benzamide derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, through various mechanisms. Understanding these mechanisms at a molecular level is essential for rational drug design.

Enzyme kinetic studies are fundamental in elucidating the mechanism by which a compound inhibits an enzyme. americanpeptidesociety.org These studies can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type, providing insights into its binding site and mode of action. americanpeptidesociety.orgjuniperpublishers.comyoutube.com For example, studies on 5-styrylbenzamide derivatives as potential cholinesterase and β-secretase inhibitors have utilized kinetic analyses to understand their inhibitory mechanisms. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand the binding modes of ligands to their target proteins and to predict their binding affinity. biorxiv.orgcolumbia.edu Numerous studies have employed molecular docking to investigate the interactions of benzamide derivatives with various enzymes and receptors. umpr.ac.iddergipark.org.tr

For this compound, molecular docking could be used to predict its binding mode to a specific target. The 4-ethyl group could potentially occupy a hydrophobic pocket within the binding site, while the N-methyl group could influence the orientation of the amide bond and its interactions with nearby amino acid residues. The benzamide core itself can form crucial hydrogen bonds with the protein backbone or side chains. nih.gov For example, in the context of glycogen (B147801) phosphorylase inhibitors, molecular docking simulations helped to explore the possible binding modes of benzamide derivatives at the dimer interface of the enzyme. nih.govresearchgate.net Similarly, docking studies of benzamide derivatives as topoisomerase inhibitors have helped to elucidate their interactions with the enzyme's active site. dergipark.org.tr

Design Principles for Novel Bioactive Benzamide Scaffolds

The wealth of SAR data from decades of benzamide research has led to the formulation of several design principles for creating novel bioactive scaffolds. These principles guide medicinal chemists in modifying the benzamide core to achieve desired pharmacological properties.

A key principle is the strategic use of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to reduce toxicity. nih.gov For example, replacing a part of the benzamide scaffold with a pyridine (B92270) ring has been explored to generate new compounds with insecticidal and fungicidal activities. nih.gov

Another important design strategy involves the creation of hybrid molecules that combine the benzamide scaffold with other pharmacologically active moieties. This approach has been used to develop novel histone deacetylase inhibitors and antimicrobial agents. researchgate.netresearchgate.net The design of such molecules often involves linking the benzamide core to another bioactive scaffold via a flexible or rigid linker. nih.gov

Furthermore, the concept of "biomimetic" and "bioactive" scaffolds is gaining traction in tissue engineering, where scaffolds are designed to mimic the natural extracellular matrix and to actively promote tissue regeneration. openbiomedicalengineeringjournal.comnih.govnih.gov While not directly related to small molecule drug design, these principles of biocompatibility and bioactivity are also relevant to the design of targeted drug delivery systems and prodrugs based on the benzamide scaffold.

In the context of this compound, these design principles could be applied to create novel derivatives with enhanced activity or improved pharmacokinetic profiles. For example, the ethyl group could be replaced with other alkyl or functional groups to probe the steric and electronic requirements of a particular biological target. Similarly, the N-methyl group could be substituted with larger or more polar groups to modulate the compound's solubility and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.